molecular formula C19H27N3O4 B7688852 N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

カタログ番号 B7688852
分子量: 361.4 g/mol
InChIキー: ULWMBCKLCROAPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it belongs to the group of oxadiazole derivatives. TBOA has been extensively studied for its effect on glutamate transporters, which are crucial for maintaining normal neurotransmission in the central nervous system.

作用機序

TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. The exact mechanism of TBOA binding to the transporter is still under investigation, but it is believed to involve interactions with several amino acid residues in the substrate-binding site.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA has several biochemical and physiological effects. High levels of glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. This effect has been used to study the role of glutamate in several neurological disorders, such as epilepsy and stroke. TBOA has also been shown to modulate synaptic plasticity, which is the ability of synapses to change in strength over time. This effect has been used to study the role of glutamate in learning and memory.

実験室実験の利点と制限

TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartic acid (TBOA). TBOA also has a high selectivity for glutamate transporters, which reduces the risk of off-target effects. However, TBOA has several limitations, including its short half-life and poor solubility in water. These limitations can make it difficult to use TBOA in certain experiments, such as in vivo studies.

将来の方向性

TBOA research has several future directions, including the development of new glutamate transporter inhibitors with improved pharmacokinetic properties. TBOA has been used to study the role of glutamate in several neurological disorders, and future research could focus on developing new treatments for these conditions. TBOA has also been shown to modulate synaptic plasticity, and future research could focus on the development of new drugs that target this pathway. Finally, TBOA research could also focus on the development of new imaging techniques that can visualize glutamate in vivo.

合成法

The synthesis of TBOA involves the reaction of tert-butyl 4-aminobutanoate with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final TBOA compound.

科学的研究の応用

TBOA has been extensively studied for its effect on glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of glutamate in various neurological disorders and to develop new treatments for these conditions.

特性

IUPAC Name

N-tert-butyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-6-25-14-11-10-13(12-15(14)24-5)18-20-17(26-22-18)9-7-8-16(23)21-19(2,3)4/h10-12H,6-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMBCKLCROAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。